4-Hydroxyoxane-3-carbonitrile
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Overview
Description
4-Hydroxyoxane-3-carbonitrile is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol It is a derivative of oxane, featuring a hydroxyl group at the fourth position and a nitrile group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoxane-3-carbonitrile typically involves the reaction of oxane derivatives with suitable nitrile precursors. One common method is the nucleophilic substitution reaction, where a hydroxyl group is introduced at the fourth position of the oxane ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyoxane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxane-3-one derivatives.
Reduction: Formation of 4-hydroxyoxane-3-amine.
Substitution: Formation of 4-alkoxyoxane-3-carbonitrile or 4-acetoxyoxane-3-carbonitrile.
Scientific Research Applications
4-Hydroxyoxane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxyoxane-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxyoxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxyoxane-3-amine: Similar structure but with an amine group instead of a nitrile group.
4-Hydroxyoxane-3-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness: 4-Hydroxyoxane-3-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-hydroxyoxane-3-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2 |
InChI Key |
GYTBAEBRVTVWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1O)C#N |
Origin of Product |
United States |
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